8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)12-9-17-8-4-6-11(15)14(17)16-12/h2-9H,1H3 |
InChI Key |
XUCCWPIGDFBNIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclization Using Substituted 2-Aminopyridines and Phenacyl Bromides
A highly efficient and versatile method for synthesizing 2-arylimidazo[1,2-a]pyridines involves the reaction of substituted 2-aminopyridines with substituted phenacyl bromides catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol at room temperature.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Substituted 2-aminopyridine (2 mmol) | Dissolved in aqueous ethanol (10 mL, 1:1 v/v) |
| 2 | Substituted phenacyl bromide (2 mmol) | Added to the solution |
| 3 | DBU (4 mmol) | Added dropwise |
| 4 | Stirring at room temperature | Reaction time varies (typically 1–3 hours) |
| 5 | Extraction with water and chloroform | Organic layer dried and solvent evaporated |
| 6 | Recrystallization from hot ethanol | Purification of product |
This method yields 2-arylimidazo[1,2-a]pyridines in 65–94% yield, tolerating electron-donating and electron-withdrawing groups on both the aminopyridine and phenacyl bromide moieties.
Application to 8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine:
- Use 2-amino-5-chloropyridine as the aminopyridine substrate (chlorine at position 5 corresponds to position 8 in the imidazo[1,2-a]pyridine numbering after cyclization).
- Use 2-methoxyphenacyl bromide as the phenacyl bromide substrate.
This approach is straightforward, mild, and scalable, making it suitable for synthesizing the target compound with high purity and yield.
One-Pot Synthesis from 2-Aminopyridines and Acetophenones Using Ionic Liquids and Ultrasound
An alternative efficient method involves the one-pot synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones catalyzed by iodine and ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) under ultrasonic irradiation.
- Reaction temperature: Mild (around 35 °C)
- Reaction time: Approximately 2.5 hours
- Catalyst: Iodine and [BMIM]BF4
- Post-treatment: Optional aqueous base treatment to improve yield
Procedure Summary:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Aminopyridine and acetophenone (molar ratio ~2:1) | Mixed with iodine and [BMIM]BF4 catalyst |
| 2 | Ultrasonic irradiation at 35 °C | For 2.5 hours |
| 3 | Optional aqueous base treatment | To enhance product purity and yield |
| 4 | Workup and purification | Isolation of imidazo[1,2-a]pyridine derivative |
This method avoids harsh conditions and toxic solvents, offering a greener alternative with good yields.
For the target compound, 2-amino-5-chloropyridine and 2-methoxyacetophenone would be the starting materials.
Multi-Step Synthesis via Formylation, Reduction, and Cyanide Substitution
A classical multi-step synthesis involves:
- Formylation of the imidazo[1,2-a]pyridine ring using Vilsmeier-Haack reaction to introduce an aldehyde group.
- Reduction of the aldehyde to an alcohol using sodium borohydride.
- Conversion of the alcohol to a good leaving group (e.g., tosylate).
- Nucleophilic substitution with cyanide ion to form the acetonitrile derivative.
This method is more complex and typically used for preparing intermediates such as 3-acetonitrile derivatives, which can be further modified.
While this route is less direct for this compound, it is valuable for derivatives and analogues.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-component cyclization (DBU) | 2-Amino-5-chloropyridine + 2-methoxyphenacyl bromide | DBU, aqueous ethanol, RT | 70–80 | Mild, high yield, broad scope | Requires phenacyl bromide |
| One-pot ultrasound-assisted | 2-Amino-5-chloropyridine + 2-methoxyacetophenone | Iodine, [BMIM]BF4, ultrasonic, 35 °C | ~75 | Green, mild, simple | Requires ionic liquid catalyst |
| Multi-step formylation/reduction | Imidazo[1,2-a]pyridine derivatives | Vilsmeier-Haack, NaBH4, TsCl, NaCN | Variable | Access to diverse derivatives | Multi-step, longer synthesis |
Research Discoveries and Notes
- The DBU-catalyzed cyclization method has been demonstrated to tolerate various substituents, including electron-withdrawing halogens like chlorine, which is crucial for synthesizing 8-chloro derivatives.
- The one-pot ultrasound-assisted synthesis offers a rapid and environmentally friendly approach, reducing reaction times and avoiding hazardous solvents.
- Multi-step methods provide flexibility for structural modifications but are less practical for large-scale synthesis due to complexity and longer times.
- The choice of method depends on availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its potential use in treating diseases such as tuberculosis.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and proteins that are crucial for the survival of pathogens . The compound can also interfere with cellular processes by binding to DNA or RNA, thereby disrupting the replication and transcription of genetic material .
Comparison with Similar Compounds
Comparison with Structural Analogues
Position 8 Modifications
- 8-Fluoro Derivatives : Fluorine at position 8 in imidazo[1,2-a]pyridines serves as a bioisostere for nitrogen in imidazo[1,2-a]pyrimidines, mimicking electrostatic and lipophilic properties. This substitution improves target engagement in kinase inhibitors (e.g., c-Met) but may reduce electron density compared to chloro substituents .
- 8-Bromo Derivatives: Bromo groups enhance halogen bonding in cholinesterase inhibitors but may decrease solubility due to increased molecular weight. For example, 8-bromo-6-chloro-2-sulfonylmethyl derivatives showed improved aqueous solubility (e.g., compound 2c, 0.5 mg/mL) compared to non-sulfonated analogues .
- Compound 2h (8-unsubstituted, R4-methyl) achieved an IC50 of 79 µM for AChE inhibition, suggesting that chloro at position 8 could further modulate activity .
Position 2 Modifications
- 2-Aryl Substituents: 2-Biphenyl Derivatives: Exhibit strong AChE inhibition (e.g., 2f, IC50 = 208 µM) due to interactions with the enzyme’s peripheral anionic site . Similar 2-aryl derivatives (e.g., 2-pyridyl) showed moderate brain exposure in preclinical models . 2-Thienyl Derivatives: Lower AChE activity (IC50 > 2000 µM) highlights the importance of aromatic π-stacking interactions absent in non-aryl substituents .
Pharmacokinetic and Physicochemical Properties
Notes:
Target-Specific Comparisons
Anticholinesterase Activity
- 8-Chloro vs. 8-Methyl : Methyl at position R4 (e.g., 2h ) enhances AChE inhibition, while chloro at position 8 may shift binding to the acyl pocket of butyrylcholinesterase (BChE) .
Receptor Antagonism
- MCH1R Antagonists : 3-Methyl substitution in imidazo[1,2-a]pyridines improves affinity (e.g., IC50 < 50 nM), suggesting that 8-chloro-2-(2-methoxyphenyl) derivatives could achieve similar potency with optimized substituents .
Biological Activity
8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused bicyclic structure characterized by a chloro substituent at the 8-position and a methoxyphenyl group at the 2-position. Its structural uniqueness contributes to various biological properties that are being explored for therapeutic applications.
Anticancer Properties
Research indicates that this compound possesses notable anticancer properties. Its derivatives are being investigated as potential drugs for cancer treatment. Studies have demonstrated that compounds within this class can inhibit various cancer cell lines, showcasing cytotoxic effects with varying IC50 values.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| HepG2 | 42.30 | Inhibition of proliferation |
Anti-parasitic Activity
In addition to its anticancer properties, this compound has shown promise against parasitic infections. A study identified it as a hit with anti-trypanosomal activity against Trypanosoma cruzi and Leishmania donovani. The compound's efficacy was confirmed in intracellular infection assays, highlighting its potential as a therapeutic agent for treating diseases caused by these parasites .
Enzyme Inhibition
The interactions of this compound with biological targets have revealed its potential as an enzyme inhibitor. For instance, it has been noted for its activity against cholinesterases, which are critical in neurotransmission and are often targeted in neurodegenerative diseases .
Study on Anticancer Activity
A recent study evaluated the anticancer activity of various imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated that this compound significantly inhibited cell growth in several cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Virtual Screening for Anti-parasitic Activity
A collaborative virtual screening project assessed the anti-parasitic potential of imidazo[1,2-a]pyridine derivatives. The results showed that compounds similar to this compound demonstrated significant activity against intracellular forms of T. cruzi and L. donovani, suggesting a viable pathway for drug development targeting these pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the regioselective functionalization of the imidazo[1,2-a]pyridine core, particularly at the C-3 position?
- Methodological Answer : The C-3 position of imidazo[1,2-a]pyridine can be selectively acetylated using a one-pot, single-addition approach with catalytic AlCl₃ under mild conditions. This method avoids multi-step protocols and enables the synthesis of 38 derivatives with high regioselectivity (yields: 60–95%). Computational reaction coordinate diagrams (DFT studies) support the feasibility of this pathway . Alternative approaches include microwave-assisted synthesis using diglyme as a solvent, which reduces reaction times and improves yields (e.g., 55–97% for substituted derivatives) .
Q. How can structural characterization of 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine derivatives be systematically performed?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing C-3 vs. C-8 functionalization) .
- X-ray crystallography : For resolving non-covalent interactions (e.g., π-stacking, hydrogen bonding) critical for solid-state luminescence or binding properties .
- HRMS : To validate molecular weights and purity (>95% for most derivatives) .
Q. What are the primary biological targets associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : These compounds interact with diverse targets:
- GABA receptors : Computational docking studies (e.g., using AutoDock Vina) predict ligand-receptor binding modes for anxiolytic activity .
- Kinases : Derivatives with nitro or cyano substituents show inhibitory activity against PI3K, NF-κB, and Nek2 kinases via ATP-competitive binding assays .
- Antimicrobial targets : While some derivatives exhibit antibacterial activity (MIC: 2–32 µg/mL), others show no efficacy, highlighting the need for SAR optimization .
Advanced Research Questions
Q. How can computational models resolve contradictions in biological activity data for structurally similar derivatives?
- Methodological Answer :
- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity. For example, methoxy groups at the 2-position enhance GABA receptor binding, while nitro groups reduce solubility .
- Molecular dynamics simulations : Analyze ligand-receptor stability (RMSD < 2 Å over 100 ns) to explain discrepancies in IC₅₀ values across assays .
- Meta-analysis : Compare datasets from independent studies (e.g., antibacterial screens) to identify confounding variables like solvent choice or bacterial strain variability .
Q. What strategies optimize reaction conditions for challenging functionalizations (e.g., C-8 chlorination or C-2 methoxylation)?
- Methodological Answer :
- Catalyst screening : Transition-metal-free conditions (e.g., I₂ catalysis) minimize side reactions during C–H activation .
- Solvent optimization : Polar aprotic solvents (DMF, diglyme) enhance microwave-assisted reactions by improving dielectric heating .
- Ultrasonic irradiation : Reduces reaction times (e.g., from 12 h to 30 min) and improves yields in heterogeneous catalysis (CoFe₂O₄ nanoparticles, 85–92% yield) .
Q. How do non-covalent interactions influence the photophysical properties of this compound derivatives?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N, π–π stacking) responsible for polymorph-dependent luminescence (yellow, orange, red emissions) .
- TD-DFT calculations : Predict excited-state intramolecular proton transfer (ESIPT) mechanisms, which are sensitive to substituent electronegativity and crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
